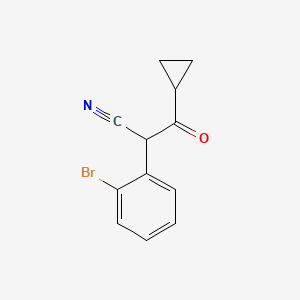
2-(2-Bromophenyl)-3-cyclopropyl-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromophenyl)-3-cyclopropyl-3-oxopropanenitrile is an organic compound that features a bromophenyl group, a cyclopropyl ring, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-3-cyclopropyl-3-oxopropanenitrile can be achieved through a multi-step process involving several key reactions. One common method involves the use of a Friedel-Crafts acylation reaction followed by a nitration step . The Friedel-Crafts acylation introduces the acyl group, which is then converted to the desired nitrile group through subsequent reactions.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, temperature control, and purification techniques to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromophenyl)-3-cyclopropyl-3-oxopropanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization Reactions: The cyclopropyl ring can participate in cyclization reactions, forming new ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromophenyl)-3-cyclopropyl-3-oxopropanenitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Bromophenyl)-3-cyclopropyl-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the nitrile group can act as a nucleophile in various reactions. These interactions can lead to the formation of new chemical bonds and the modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromophenyl isocyanate: Shares the bromophenyl group but differs in the functional groups attached.
2-Bromoacetophenone: Contains a bromophenyl group and a ketone functional group.
2-(2-Bromophenyl)ethylamine: Features a bromophenyl group and an amine functional group.
Uniqueness
2-(2-Bromophenyl)-3-cyclopropyl-3-oxopropanenitrile is unique due to the presence of the cyclopropyl ring and the nitrile group, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C12H10BrNO |
|---|---|
Molekulargewicht |
264.12 g/mol |
IUPAC-Name |
2-(2-bromophenyl)-3-cyclopropyl-3-oxopropanenitrile |
InChI |
InChI=1S/C12H10BrNO/c13-11-4-2-1-3-9(11)10(7-14)12(15)8-5-6-8/h1-4,8,10H,5-6H2 |
InChI-Schlüssel |
XZRAXDSKVYGIBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)C(C#N)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13197037.png)
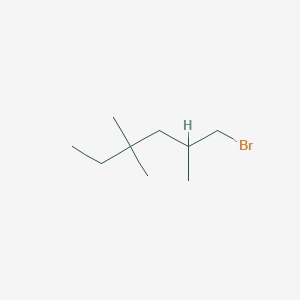

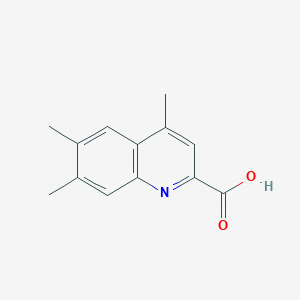
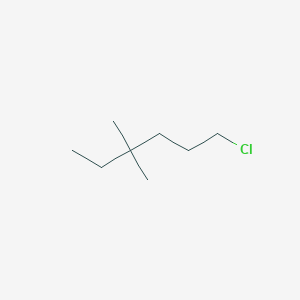
![2-([1-(Chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B13197057.png)
![1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B13197061.png)

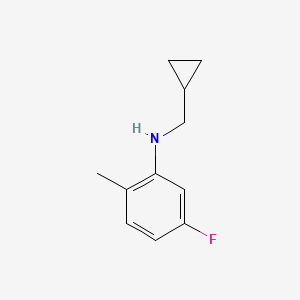
methanol](/img/structure/B13197082.png)
![Methyl 3-[(2-aminoethyl)sulfanyl]propanoate](/img/structure/B13197093.png)

![3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13197104.png)

